molecular formula C10H6F3N B1226531 2-(Trifluoromethyl)quinoline CAS No. 347-42-2

2-(Trifluoromethyl)quinoline

Cat. No.: B1226531
CAS No.: 347-42-2
M. Wt: 197.16 g/mol
InChI Key: YZSRICFIQLVSMQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinoline is an organic compound that belongs to the class of fluorinated quinolines. The quinoline ring system, which is the core structure of this compound, is known for its widespread occurrence in nature and its significant biological activities. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and imparts unique properties to the compound .

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)quinoline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit enzyme inhibition properties, particularly against enzymes involved in metabolic pathways. For instance, it can inhibit the activity of purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby hindering their catalytic functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase reactive oxygen species production and lipid peroxidation in certain cell types . Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in metabolic and stress response pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, particularly enzymes. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . For example, its interaction with lactate dehydrogenase can alter the balance of lactate and pyruvate, impacting cellular energy metabolism. Additionally, this compound can influence the activity of enzymes involved in oxidative stress response, further affecting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters and distributed to various cellular compartments . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can interact with nuclear proteins, affecting gene expression and transcriptional regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)quinoline can be achieved through various methods. One common approach involves the cyclization of anthranilaldehyde compounds with ethyl trifluoroacetoacetate in the presence of a catalyst. This reaction is typically carried out in a solvent such as ethanol at elevated temperatures . Another method involves the trifluoromethylation of quinoline derivatives using reagents like ClCF2CO2Me, CuI, and KF under reflux conditions in dimethylformamide .

Industrial Production Methods: Industrial production of this compound often employs green synthesis techniques to minimize environmental impact. For instance, a metal-free catalyst can be used in the cyclization of β-keto esters or 1,3-diketones with substituted o-amino-benzaldehydes in ethanol. This method is advantageous due to its operational simplicity, broad substrate scope, and good functional-group compatibility .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents like tetrahydrofuran.

    Cyclocondensation Reactions: Bases like sodium ethoxide in ethanol or other suitable solvents.

Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit enhanced biological activities and unique chemical properties .

Comparison with Similar Compounds

  • 4-Trifluoromethyl-2-anilinoquinoline
  • 4,7-Dichloro-2-(trifluoromethyl)quinoline
  • 2-Propyl-3-(trifluoromethyl)quinoline

Comparison: 2-(Trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated quinolines, it exhibits higher stability and enhanced biological activity. The trifluoromethyl group at the 2-position of the quinoline ring significantly influences its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSRICFIQLVSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380663
Record name 2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347-42-2
Record name 2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(TRIFLUOROMETHYL)QUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to instructions in the literature (Baraznenok, I. L., Nenajdenko, V. G., Balenkova, E. S. Eur. J. Org. Chem. 1999, 937-941), 1.2 g (7.18 mmol) of (E)-4-(dimethylamino)-1,1,1-trifluoro-3-buten-2-one is reacted with 2.03 g (7.18 mmol) of trifluoroacetic acid anhydride and 1.30 ml (14.36 mmol) of aniline in 72 ml of 1,2-dichloroethane, then in 36 ml of xylene. After working-up and purification on silica gel with hexane-ethyl acetate (0-100%), 1.01 g (71% of theory) of the product is obtained.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
72 mL
Type
solvent
Reaction Step Two
Quantity
36 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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